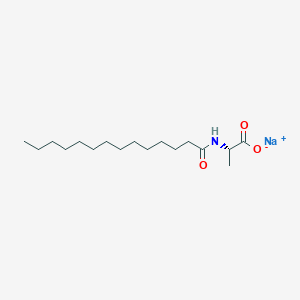

Sodium (S)-2-tetradecanamidopropanoate

Descripción general

Descripción

Sodium (S)-2-tetradecanamidopropanoate: is a synthetic compound that belongs to the class of surfactants. It is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles in aqueous solutions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S)-2-tetradecanamidopropanoate typically involves the reaction of tetradecanoic acid with (S)-2-aminopropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the carboxyl group of tetradecanoic acid and the amino group of (S)-2-aminopropanoic acid. The reaction conditions generally include:

Temperature: 60-80°C

Solvent: Aqueous or organic solvent

Catalyst: Sodium hydroxide

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Reactant Mixing: Tetradecanoic acid and (S)-2-aminopropanoic acid are mixed in a reactor.

Reaction: The mixture is heated to the desired temperature in the presence of sodium hydroxide.

Purification: The product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Sodium (S)-2-tetradecanamidopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted amides and related compounds.

Aplicaciones Científicas De Investigación

Sodium (S)-2-tetradecanamidopropanoate, a compound with significant potential in various scientific fields, has garnered attention for its applications in cosmetics, dermatology, and materials science. This article delves into its applications, supported by comprehensive data and case studies.

Cosmetic and Dermatological Uses

This compound is primarily utilized in cosmetic formulations, particularly for its anti-dandruff properties. It is often combined with other agents to enhance efficacy against Malassezia-induced dandruff.

Key Findings:

- Anti-Dandruff Efficacy: Studies indicate that formulations containing this compound can significantly reduce dandruff by targeting the fungal species responsible for its formation. The compound is often included in concentrations ranging from 0.1% to 10% in topical applications .

- Skin Tolerance: The compound is noted for its mildness and low irritation potential, making it suitable for sensitive skin formulations .

Material Science Applications

Recent research has explored the use of this compound in the development of self-healing materials and surface coatings.

Case Studies:

- Self-Healing Polymers: The compound has been incorporated into polymer matrices to enhance their mechanical properties and introduce self-healing capabilities. This application is particularly relevant in industries requiring durable materials that can recover from damage .

- Adhesives and Paints: Its surfactant properties make it valuable in formulating paints and adhesives that require improved adhesion and durability .

Pharmaceutical Formulations

The compound's surfactant characteristics also lend themselves to pharmaceutical applications, particularly in drug delivery systems where solubility and bioavailability are critical.

Research Insights:

- Enhanced Drug Delivery: Formulations utilizing this compound have shown improved solubility profiles for poorly soluble drugs, facilitating better absorption in biological systems .

Data Summary

| Application Area | Key Benefits | Concentration Range |

|---|---|---|

| Cosmetics | Anti-dandruff, skin-friendly | 0.1% - 10% |

| Material Science | Self-healing properties | Variable |

| Pharmaceuticals | Improved drug solubility | Variable |

Mecanismo De Acción

The mechanism of action of Sodium (S)-2-tetradecanamidopropanoate is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and hydrophobic substances, forming micelles. This allows for the solubilization of hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and membrane proteins, where the compound can disrupt or stabilize the membrane structure.

Comparación Con Compuestos Similares

Sodium dodecyl sulfate: Another surfactant with similar properties but a shorter alkyl chain.

Sodium laurate: A surfactant with a similar structure but different chain length.

Sodium stearate: A surfactant with a longer alkyl chain and different applications.

Uniqueness: Sodium (S)-2-tetradecanamidopropanoate is unique due to its specific chain length and the presence of an amide group, which imparts distinct properties compared to other surfactants. Its ability to form stable micelles and vesicles makes it particularly useful in biological and medical research.

Actividad Biológica

Sodium (S)-2-tetradecanamidopropanoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, synthesizing findings from various studies and patents.

This compound is classified as a surfactant and is derived from the fatty acid tetradecanoic acid (myristic acid). Its structure can be represented as follows:

- Chemical Formula : CHNNaO

- Molecular Weight : 281.43 g/mol

The biological activity of this compound is primarily attributed to its surfactant properties, which can disrupt microbial membranes, leading to cell lysis. This mechanism is particularly effective against various pathogens, including bacteria and fungi.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against Malassezia furfur , a fungus associated with dandruff and seborrheic dermatitis. The compound demonstrates the ability to inhibit the growth of this fungus effectively, suggesting potential applications in dermatological formulations aimed at treating dandruff .

Case Studies

- Fungal Inhibition : In a comparative study, this compound was tested alongside other surfactants for their antifungal activity. The results showed that this compound significantly reduced fungal growth at concentrations as low as 0.1% when applied topically .

- Dermatological Applications : A patent described the use of this compound in cosmetic formulations for dandruff treatment. The formulation included a combination of this compound with other antifungal agents, enhancing overall efficacy against Malassezia-induced dandruff .

Toxicological Profile

The safety profile of this compound has been assessed in various studies:

- Skin Irritation : Studies indicate that the compound is not irritating to the skin at concentrations used in topical applications.

- Systemic Toxicity : Limited data suggest that it poses minimal risk when used as directed, with no significant adverse effects reported in animal studies .

Comparative Efficacy Table

| Compound | Antimicrobial Activity | Effective Concentration | Application Area |

|---|---|---|---|

| This compound | High | 0.1% | Dermatological formulations |

| Climbazole | Moderate | 0.5% | Antifungal shampoos |

| Ketoconazole | High | 1% | Topical antifungal treatment |

Propiedades

IUPAC Name |

sodium;(2S)-2-(tetradecanoylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21;/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPRYTSOOWAFQV-RSAXXLAASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.